M-31850

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

M-31850 is a synthetic compound recognized as a potent and selective inhibitor of β-hexosaminidase, an enzyme critical in lysosomal metabolism. It has garnered attention for its role in potential therapeutic applications, particularly in the context of lysosomal storage disorders. The compound exhibits an IC50 value of approximately 6.0 μM for human β-hexosaminidase A and 3.1 μM for human β-hexosaminidase B, indicating its effectiveness in inhibiting these enzymes .

M-31850 functions primarily through competitive inhibition of β-hexosaminidase. This inhibition can be quantified using substrates such as 4-methylumbelliferyl-β-N-acetylglucosamine (MUG), which is hydrolyzed by the enzyme to release a fluorescent product. The presence of M-31850 reduces the rate of this reaction, thereby demonstrating its inhibitory effect on enzyme activity .

The biological activity of M-31850 has been explored in various studies. It has been shown to increase the levels of lysosomal Hex protein and activity in patient fibroblasts, suggesting potential therapeutic benefits for individuals with lysosomal storage disorders . Furthermore, M-31850 has been evaluated in high-throughput screening assays, where it demonstrated a dose-dependent increase in MUG hydrolysis, indicating its role as a pharmacological chaperone .

M-31850 is primarily investigated for its potential applications in treating lysosomal storage disorders such as Tay-Sachs disease and Sandhoff disease. By inhibiting β-hexosaminidase, it may help manage the accumulation of substrates that cause cellular dysfunction in these conditions. Additionally, its role as a pharmacological chaperone opens avenues for developing therapies aimed at restoring enzyme function or compensating for enzyme deficiencies .

Interaction studies involving M-31850 have focused on its binding affinity and specificity towards β-hexosaminidase enzymes. These studies typically utilize kinetic assays to determine how effectively M-31850 competes with natural substrates for binding sites on the enzyme. Results indicate that M-31850 does not inhibit other related enzymes like chitinolytic β-glucosaminidases, highlighting its selectivity .

M-31850 shares structural similarities with other naphthalimide-based compounds but distinguishes itself through its specific inhibitory action on β-hexosaminidase. Here are some similar compounds:

| Compound Name | Structure Type | IC50 (μM) | Unique Features |

|---|---|---|---|

| M-22971 | Naphthalimide | 5.0 | Exhibits similar inhibition profile |

| M-45373 | Nitro-indan-1-one | 7.0 | Different mechanism of action |

| Q2 | Naphthalimide derivative | 4.5 | More potent against β-glucosidases |

Uniqueness: While many compounds exhibit inhibitory effects against glycosidases, M-31850's targeted action on β-hexosaminidase A and B makes it particularly valuable in therapeutic contexts related to lysosomal storage disorders .

M-31850 demonstrates potent and selective competitive inhibition against both human hexosaminidase A and hexosaminidase B isozymes [1] [2] [3]. The compound exhibits classic competitive inhibition kinetics, characterized by an increase in the apparent Michaelis constant (Km) while leaving the maximum velocity (Vmax) unchanged [2]. This kinetic profile indicates that M-31850 competes directly with the natural substrate for the active site of the enzyme, without affecting the catalytic efficiency once the substrate is bound.

Detailed Kinetic Parameters

Against human hexosaminidase A, M-31850 exhibits an inhibition constant (Ki) of 0.8 ± 0.1 micromolar and an inhibitory concentration 50 (IC50) of 6.0 ± 1.8 micromolar [2]. For human hexosaminidase B, the compound demonstrates enhanced potency with an IC50 of 3.1 ± 1.5 micromolar, indicating approximately 2-fold greater inhibitory activity against the HexB isozyme compared to HexA [1] [2].

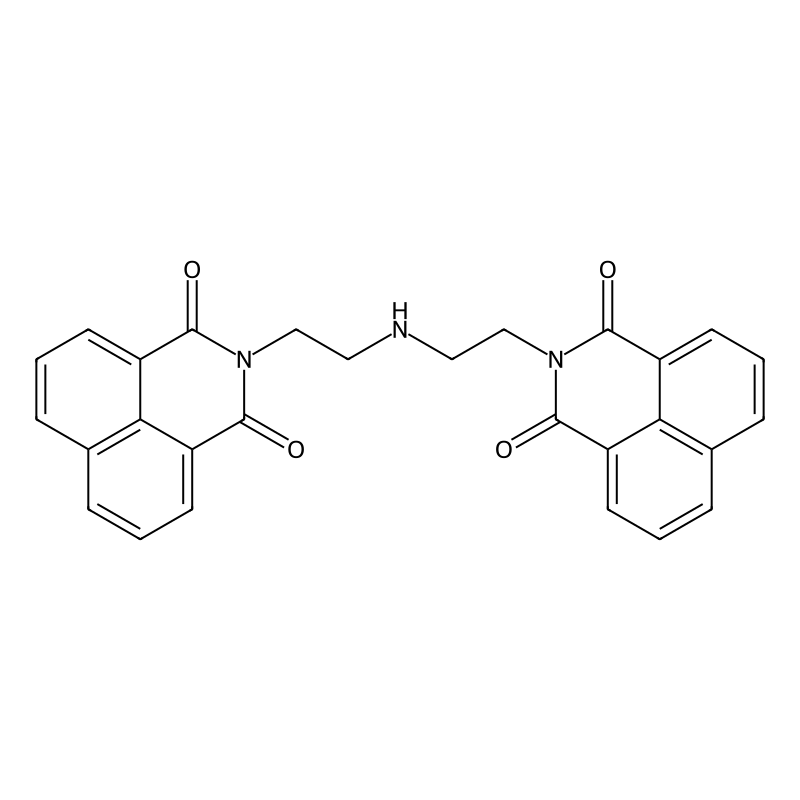

The mechanism-based binding model for M-31850 involves a dual-site interaction within the hexosaminidase active site [2]. One naphthalimide moiety binds directly within the substrate binding pocket, while the second naphthalimide group interacts with a secondary hydrophobic patch, potentially an aglycon binding site [2]. The alkylamine linker connecting these two naphthalimide groups is critical for maintaining proper spatial orientation and forms stabilizing hydrogen bonds with acidic acceptor residues on the enzyme surface [2].

Thermal Stabilization Effects

Beyond simple competitive inhibition, M-31850 demonstrates pharmacological chaperone activity by significantly enhancing the thermal stability of mutant hexosaminidase A [2]. In thermal denaturation studies conducted at 44°C, M-31850 increased the half-life of mutant Hex A from Adult Tay-Sachs disease cells by more than two-fold relative to control conditions with dimethyl sulfoxide alone [2] [3]. This stabilization effect occurs through preferential binding to the native-like conformation of the enzyme, shifting the equilibrium away from unfolded states that are subject to degradation by cellular quality control mechanisms [2].

Allosteric Modulation of β-N-Acetyl-D-Hexosaminidase OfHex2

The insect β-N-acetyl-D-hexosaminidase OfHex2 from Ostrinia furnacalis represents a distinct subfamily of hexosaminidases that exhibits complex allosteric regulatory mechanisms [4] [5] [6]. Unlike the simple competitive inhibition observed with human enzymes, OfHex2 demonstrates sophisticated conformational dynamics that influence substrate binding and catalytic activity through allosteric sites located away from the primary active site [5].

Structural Basis of Allosteric Regulation

OfHex2 possesses unique structural features that distinguish it from mammalian hexosaminidases, including an "open-close" mechanism at the active site entrance characterized by a critical "lid" residue, Trp448 [5]. Mutation studies reveal that alteration of Trp448 to alanine or phenylalanine results in greater than 1,000-fold loss in enzyme activity, primarily affecting the catalytic rate constant (kcat) rather than substrate binding affinity [5]. This dramatic effect underscores the importance of conformational flexibility in enzyme function.

The enzyme also contains a specialized subsite (+1 subsite) within the active pocket, featuring the key residue Trp490 [5]. This residue plays a crucial role in substrate selectivity and inhibitor binding specificity. Mutation of Trp490 to alanine leads to a 2,277-fold decrease in sensitivity toward specific inhibitors and an 18-fold decrease in binding affinity for disaccharide substrates [5].

Allosteric Site Characteristics

Unlike human hexosaminidases, OfHex2 exhibits nucleotide-binding capabilities that serve as allosteric regulatory sites [7]. These nucleotide-binding regions are located more than 28.6 Angstroms from the active site, indicating long-range conformational communication within the enzyme structure [7]. The binding of specific nucleotides at these allosteric sites can modulate enzyme activity through global conformational changes that affect domain-domain interactions critical for catalytic efficiency [7].

M-31850 interacts with OfHex2 through a competitive inhibition mechanism with a Ki of 2.5 micromolar [1] [8] [9]. However, the binding may also involve allosteric components due to the compound's ability to span multiple binding subsites within the enzyme architecture [10] [4]. This dual-mode interaction contributes to the compound's effectiveness as both an inhibitor and potential allosteric modulator.

Physiological Regulation

The allosteric properties of OfHex2 serve important physiological regulatory functions in insect development and metabolism [6] [11]. The enzyme plays critical roles during larval-pupal metamorphosis, particularly in chitin degradation processes [5] [12]. Expression patterns show upregulation during intermolt stages and tissue-specific localization primarily in the fat body and reproductive organs [6] [11].

Selectivity Profiling Across Species-Specific Hex Homologs

M-31850 exhibits remarkable selectivity for mammalian hexosaminidases compared to plant, bacterial, and fungal homologs, demonstrating the evolutionary divergence in active site architecture across different biological kingdoms [1] [13] [2]. This selectivity profile provides important insights into structure-activity relationships and offers potential advantages for therapeutic applications targeting human lysosomal enzymes.

Mammalian Enzyme Selectivity

Within mammalian systems, M-31850 shows preferential inhibition of hexosaminidase B over hexosaminidase A, with IC50 values of 3.1 micromolar and 6.0 micromolar, respectively [1] [2]. Both enzymes belong to glycoside hydrolase family 20 (GH20) and share approximately 60% amino acid sequence identity [14] [15]. Despite this high sequence similarity, the observed selectivity suggests that subtle differences in active site geometry or peripheral binding regions contribute to differential inhibitor recognition [2].

Cross-Species Inhibition Patterns

Against Jack Bean hexosaminidase, a plant ortholog of mammalian lysosomal hexosaminidases, M-31850 exhibits dramatically reduced potency with an IC50 of 280 micromolar [1] [13] [2]. This represents approximately 46-fold and 90-fold decreases in potency compared to human HexA and HexB, respectively [2]. The reduced activity against plant enzymes indicates significant structural divergence in substrate binding regions despite conservation of the core catalytic mechanism [13].

Bacterial Enzyme Interactions

The selectivity profile becomes even more pronounced with bacterial hexosaminidases. Against Streptomyces plicatus hexosaminidase, M-31850 shows minimal inhibitory activity with an IC50 greater than 500 micromolar [1] [13] [2]. This represents more than 80-fold selectivity for human enzymes over the bacterial homolog [2]. Similarly, the compound demonstrates no detectable inhibitory activity against chitobiase from Serratia marcescens at concentrations up to 300 micromolar [2].

Mechanistic Basis of Selectivity

The molecular basis for species-specific selectivity lies in the detailed architecture of substrate binding subsites and peripheral hydrophobic regions surrounding the active site [2]. While the core catalytic residues are highly conserved across GH20 family members, the spatial arrangement of secondary binding sites varies significantly between species [2]. M-31850's bisnaphthalimide structure requires precise geometric complementarity with both primary and secondary binding regions, making it highly sensitive to subtle structural differences [2].

Phylogenetic Considerations

Analysis of hexosaminidase phylogeny reveals distinct evolutionary branches between mammalian, plant, and bacterial enzymes [16] [17] [18]. Mammalian hexosaminidases evolved specialized functions for lysosomal glycolipid metabolism, while plant and bacterial enzymes primarily serve chitin degradation and cell wall remodeling functions [16] [19]. These functional specializations have driven divergent evolution of substrate binding regions, creating opportunities for selective inhibitor design [17].

The absence of inhibitory activity against human O-GlcNAcase, a member of glycoside hydrolase family 84 (GH84), further demonstrates the specificity of M-31850 for GH20 family enzymes [2]. Despite sharing similar substrate-assisted catalytic mechanisms, the distinct protein folds and active site architectures between GH20 and GH84 families prevent cross-reactivity [2] [20].

Therapeutic Implications

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Chen Q, Guo P, Xu L, Liu T, Qian X, Yang Q. Exploring unsymmetrical dyads as